Famitinib is categorized as a small-molecule drug that inhibits receptor tyrosine kinases. It is particularly focused on targets involved in tumor growth and angiogenesis. The compound has been synthesized for research purposes and is primarily sourced from the United States.
The synthesis of Famitinib involves several multi-step organic reactions. The process begins with the preparation of an indole derivative, followed by the introduction of a fluoro group. Key steps include:
Each reaction requires specific conditions such as controlled temperature, pH levels, and catalysts to optimize yield and purity .
Famitinib has a complex molecular structure characterized by the following:
The structure includes various functional groups that contribute to its pharmacological properties, including an indole moiety and a pyrrolo[3,2-c]pyridine framework .
Famitinib can undergo several chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Specific solvents and temperatures are essential to achieve desired transformations .
Famitinib functions by inhibiting specific receptor tyrosine kinases involved in cancer progression. Its mechanism includes:
Research indicates that multiple enzymes, particularly cytochrome P450 enzymes (CYP3A4/5 and CYP1A1/2), are involved in its metabolic clearance and bioactivation processes . The formation of reactive intermediates during metabolism may be linked to hepatotoxicity observed in some patients .
Famitinib exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in pharmaceutical applications and influence its bioavailability and efficacy .
Famitinib's primary application lies in cancer therapy as a multi-targeted receptor tyrosine kinase inhibitor. It shows promise in treating various cancers by:
Research continues to explore its full therapeutic potential and safety profile in clinical settings .
Famitinib (SHR1020) is an orally administered small-molecule multi-targeted tyrosine kinase inhibitor (TKI) developed by Jiangsu Hengrui Medicine Co. as a structural analogue of sunitinib. Designed to overcome limitations of earlier TKIs, famitinib exhibits optimized binding affinity for critical oncogenic kinases. Its chemical structure, C₂₃H₂₇FN₄O₂, features a pyrrolopyridine core modified to enhance potency and selectivity [3] [5]. Unlike first-generation TKIs, famitinib demonstrates superior inhibition constants (IC₅₀) against key receptors: VEGFR2 (4.7 nM), c-Kit (2.3 nM), and PDGFRβ (6.6 nM) compared to sunitinib’s 10–50 nM range [5] [7]. This structural refinement translates to enhanced antiangiogenic and antiproliferative activities in preclinical models. Famitinib received its first global approval in China in May 2025 for advanced cervical cancer and is under phase III investigation for colorectal, breast, and non-small cell lung cancers [3].
Table 1: Kinase Selectivity Profile of Famitinib vs. Sunitinib
Target Kinase | Famitinib IC₅₀ (nM) | Sunitinib IC₅₀ (nM) |
---|---|---|
VEGFR2 | 4.7 | 9.0 |
c-Kit | 2.3 | 8.5 |
PDGFRβ | 6.6 | 22.0 |
FLT3 | <10.0 | 28.0 |
RET | <10.0 | 41.0 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7